molecular formula C18H19N5O2S2 B11140441 9-methyl-2-(4-methylpiperazin-1-yl)-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

9-methyl-2-(4-methylpiperazin-1-yl)-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11140441
M. Wt: 401.5 g/mol
InChI Key: PTPGBMPUYQLYNZ-RAXLEYEMSA-N
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Description

The compound 9-methyl-2-(4-methylpiperazin-1-yl)-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with potential applications in various scientific fields. This compound features a pyrido[1,2-a]pyrimidin-4-one core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-2-(4-methylpiperazin-1-yl)-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps:

    Formation of the pyrido[1,2-a]pyrimidin-4-one core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the 9-methyl group: This step typically involves alkylation reactions.

    Attachment of the 4-methylpiperazin-1-yl group: This can be done through nucleophilic substitution reactions.

    Formation of the thiazolidinone moiety: This involves the reaction of a thioamide with a carbonyl compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioamide and piperazine moieties.

    Reduction: Reduction reactions can occur at the carbonyl and thiazolidinone groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can take place at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution, while electrophilic substitution may involve reagents like halogens and nitrating agents.

Major Products Formed

    Oxidation: Products may include sulfoxides and sulfones.

    Reduction: Products may include alcohols and amines.

    Substitution: Products vary depending on the substituents introduced.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Receptor Binding: It can be used to study receptor-ligand interactions.

Medicine

    Drug Development: The compound’s structure suggests potential as a therapeutic agent, particularly in targeting specific biological pathways.

Industry

    Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The pyrido[1,2-a]pyrimidin-4-one core is known to bind to specific sites on these targets, modulating their activity. The thiazolidinone moiety may also play a role in these interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 9-methyl-2-(4-methylpiperazin-1-yl)-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one lies in its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C18H19N5O2S2

Molecular Weight

401.5 g/mol

IUPAC Name

(5Z)-5-[[9-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H19N5O2S2/c1-11-4-3-5-23-14(11)19-15(22-8-6-21(2)7-9-22)12(17(23)25)10-13-16(24)20-18(26)27-13/h3-5,10H,6-9H2,1-2H3,(H,20,24,26)/b13-10-

InChI Key

PTPGBMPUYQLYNZ-RAXLEYEMSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)NC(=S)S3)N4CCN(CC4)C

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)NC(=S)S3)N4CCN(CC4)C

Origin of Product

United States

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